molecular formula C19H30N4O2 B6703234 N-(2-amino-2-oxoethyl)-N-(2-cyclohexylethyl)-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide

N-(2-amino-2-oxoethyl)-N-(2-cyclohexylethyl)-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide

Cat. No.: B6703234
M. Wt: 346.5 g/mol
InChI Key: NHQAHQFZWKFZLP-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-N-(2-cyclohexylethyl)-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by its complex structure, which includes an indazole core, a cyclohexylethyl group, and an amino-oxoethyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-N-(2-cyclohexylethyl)-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-22-12-16-15(8-5-9-17(16)21-22)19(25)23(13-18(20)24)11-10-14-6-3-2-4-7-14/h12,14-15H,2-11,13H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQAHQFZWKFZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(CCCC2=N1)C(=O)N(CCC3CCCCC3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-N-(2-cyclohexylethyl)-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via alkylation reactions using cyclohexylethyl halides or tosylates in the presence of a base such as potassium carbonate.

    Attachment of the Amino-Oxoethyl Moiety: This step involves the reaction of the intermediate with glycine derivatives or similar compounds under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it might inhibit an enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like indazole-3-carboxamide and indazole-4-carboxamide share structural similarities.

    Cyclohexylethyl Derivatives: Compounds containing the cyclohexylethyl group, such as cyclohexylethylamine.

    Amino-Oxoethyl Derivatives: Compounds with the amino-oxoethyl moiety, such as glycine derivatives.

Uniqueness

N-(2-amino-2-oxoethyl)-N-(2-cyclohexylethyl)-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its indazole core provides a versatile scaffold for chemical modifications, while the cyclohexylethyl and amino-oxoethyl groups enhance its potential interactions with biological targets.

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